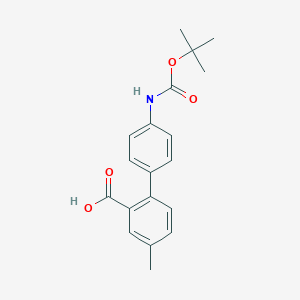
3-(4-BOC-Aminophenyl)-2-methoxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-BOC-Aminophenyl)-2-methoxybenzoic acid (3-BAP-2MB) is an important organic compound used in a variety of scientific research applications. It is a white crystalline solid with a melting point of around 170 °C and a molecular weight of 343.4 g/mol. It is a derivative of benzoic acid and is commonly used in organic synthesis, as a reagent for the synthesis of amines, and as an intermediate for the synthesis of other compounds. 3-BAP-2MB has become increasingly popular in recent years due to its wide range of applications and the ease with which it can be synthesized.
Applications De Recherche Scientifique
3-(4-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% is widely used in scientific research applications. It is a useful reagent for the synthesis of amines, and is also used in the synthesis of other organic compounds. It is also used in the synthesis of peptides and proteins, as a reagent for the deprotection of amines and as an intermediate for the synthesis of other compounds. It is also used in the synthesis of pharmaceuticals, in the synthesis of polymers, and in the synthesis of dyes and pigments.
Mécanisme D'action
3-(4-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% is an intermediate in the synthesis of amines, and its mechanism of action is based on the reaction of 4-bromo-3-methoxybenzoic acid with sodium hydroxide and ethylenediamine. The reaction produces the intermediate 4-BOC-aminophenyl-3-methoxybenzoic acid, which is then reacted with hydrochloric acid to produce 3-(4-BOC-Aminophenyl)-2-methoxybenzoic acid, 95%.
Biochemical and Physiological Effects
3-(4-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% is not known to have any direct biochemical or physiological effects, as it is not known to be metabolized or absorbed by the body. However, it can be used in the synthesis of compounds which have known biochemical and physiological effects, such as peptides and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-(4-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% in lab experiments is that it is easy to synthesize, with a yield of around 95%. It is also relatively stable, with a melting point of around 170 °C. However, it is important to note that the reaction is not suitable for use with highly reactive compounds, as it may lead to unwanted side reactions.
Orientations Futures
There are numerous potential future directions for the use of 3-(4-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% in scientific research. It could be used in the synthesis of more complex organic compounds, such as peptides and proteins, and as an intermediate in the synthesis of pharmaceuticals. It could also be used in the synthesis of polymers, dyes, and pigments. Additionally, it could be used in the development of new methods for the synthesis of amines and other organic compounds. Finally, it could be used in the development of new methods for the deprotection of amines and other compounds.
Méthodes De Synthèse
3-(4-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% can be synthesized using a two-step procedure. In the first step, 4-bromo-3-methoxybenzoic acid is reacted with sodium hydroxide and ethylenediamine to form the intermediate 4-BOC-aminophenyl-3-methoxybenzoic acid. In the second step, the intermediate is reacted with hydrochloric acid to form 3-(4-BOC-Aminophenyl)-2-methoxybenzoic acid, 95%. The reaction is carried out at room temperature and the yield is typically around 95%.
Propriétés
IUPAC Name |
2-methoxy-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-19(2,3)25-18(23)20-13-10-8-12(9-11-13)14-6-5-7-15(17(21)22)16(14)24-4/h5-11H,1-4H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQCHQQAGAXWNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-BOC-Aminophenyl)-2-methoxybenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














